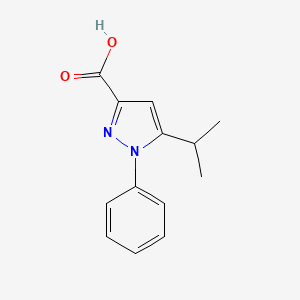

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (1-PPCA), also known as phenylpyrazole carboxylic acid, is an organic compound with a molecular formula of C10H12N2O2. 1-PPCA has been studied extensively in the scientific community due to its wide range of applications in various fields. It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 1-PPCA has also been used as a reagent for the synthesis of various compounds, including heterocyclic compounds, organometallic compounds, and polymers.

科学的研究の応用

Heterocyclic Compound Synthesis

1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a compound that can be related to the synthesis of various heterocyclic compounds. In the realm of organic synthesis, compounds like DCNP (4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one) and its derivatives are valued as building blocks for creating diverse heterocyclic compounds. These include structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of DCNP under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, indicating the potential utility of related compounds like this compound in similar synthetic applications (Gomaa & Ali, 2020).

Biological Activities and Drug Synthesis

The synthesis and biological applications of pyrazole carboxylic acid derivatives are of significant interest in medicinal chemistry. These compounds serve as a significant scaffold in heterocyclic compounds due to their various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their diverse biological applications highlight the compound's importance in drug discovery and development. This mini-review provides a detailed overview of the synthesis methods and the biological activities of pyrazole carboxylic acid derivatives, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).

Contribution to Drug Metabolism Studies

Investigations into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have revealed the importance of specific inhibitors in deciphering the involvement of CYP isoforms in drug metabolism. This knowledge is critical for predicting potential drug-drug interactions (DDIs) when multiple drugs are co-administered to patients. Such studies underscore the significance of understanding the metabolic pathways and interactions of compounds like this compound, as their metabolism can influence the efficacy and safety of therapeutic agents (Khojasteh et al., 2011).

Safety and Hazards

作用機序

Target of Action

It is suggested that the compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

It is known that antidepressants work by correcting the imbalance of neurotransmitters in the brain, which can improve communication between nerve cells and strengthen brain circuits that regulate mood .

Biochemical Pathways

The compound may be involved in the synthesis of antidepressant molecules through metal-catalyzed reactions . These reactions play a crucial role in the synthesis of key structural motifs included in antidepressant drugs . .

Result of Action

Given its potential role in the synthesis of antidepressants, it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter systems .

特性

IUPAC Name |

1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJJSFGHMQPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556386 |

Source

|

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3191-87-5 |

Source

|

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)